2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone
Description
Systematic Nomenclature and Structural Identification
The IUPAC name 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone reflects its polycyclic architecture and substituent arrangement. The pyrazolo[1,5-a]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, with numbering beginning at the pyrazole nitrogen. The "1,5-a" notation indicates the fusion between the pyrazole’s N1-C5 bond and the pyrimidine’s C6-N7 bond.
Substituents are assigned based on their positions:
- 5-tert-butyl : A bulky tertiary butyl group at position 5 of the pyrimidine ring, enhancing steric stability.
- 2-methyl : A methyl group at position 2 of the pyrazole ring, influencing electronic properties.
- 3-phenyl : A phenyl group at position 3, contributing to aromatic interactions.
- 7-sulfanyl : A sulfur-containing group at position 7, linked to the ethanone moiety via a thioether bond.
The ethanone group (1-phenylethanone) attaches to the sulfanyl group, forming a ketone-functionalized side chain. This structural motif is corroborated by analogous compounds in PubChem entries, such as CID 3722991 and CID 665720, which share the pyrazolo[1,5-a]pyrimidine scaffold with tert-butyl and phenyl substituents.
Table 1: Key Structural Features
| Feature | Position | Role |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Core | Bicyclic aromatic system |
| tert-Butyl | 5 | Steric stabilization |
| Methyl | 2 | Electronic modulation |
| Phenyl | 3 | π-π interactions |
| Sulfanyl | 7 | Thioether linkage |
| Ethanone | Side chain | Ketone functionality |
Historical Context of Pyrazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives have been pivotal in drug discovery since the 1980s, with applications spanning sedatives, antivirals, and kinase inhibitors. Early innovations include zaleplon and indiplon , non-benzodiazepine sedatives targeting GABA~A~ receptors, which demonstrated the scaffold’s capacity for central nervous system modulation. The pyrimidine ring’s reduction to tetrahydropyrazolo[1,5-a]pyrimidines further expanded conformational diversity, enabling tailored interactions with biological targets.
Recent advances highlight derivatives like dinaciclib (CDK inhibitor) and anagliptin (DPP-4 inhibitor), underscoring the scaffold’s versatility. The introduction of sulfanyl and ethanone groups, as seen in the subject compound, aligns with modern strategies to enhance solubility and target affinity. For instance, CID 3722991 incorporates a sulfanyl-acetamide side chain, demonstrating improved binding to kinase domains.
Significance of Sulfanyl and Ethanone Functional Groups
The sulfanyl group (–S–) in position 7 serves dual roles:
- Electron Modulation : The sulfur atom’s polarizability stabilizes charge distribution within the pyrimidine ring, potentially enhancing interactions with electrophilic enzyme pockets.
- Conformational Flexibility : The thioether linkage permits rotation, enabling adaptive binding to dynamic protein surfaces.
The ethanone moiety (–COCH~2~–) contributes to:
- Hydrogen Bonding : The ketone oxygen acts as a hydrogen bond acceptor, critical for engaging residues in enzymatic active sites.
- Metabolic Stability : The acetyl group resists oxidative degradation, prolonging half-life compared to ester or amide analogues.
In compounds like CID 665720, similar functional groups have been shown to enhance pharmacokinetic profiles, suggesting analogous benefits for the subject molecule. The synergy between the sulfanyl bridge and ethanone tail may optimize bioavailability and target engagement, positioning this derivative for potential therapeutic applications.
Properties
Molecular Formula |
C25H25N3OS |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C25H25N3OS/c1-17-23(19-13-9-6-10-14-19)24-26-21(25(2,3)4)15-22(28(24)27-17)30-16-20(29)18-11-7-5-8-12-18/h5-15H,16H2,1-4H3 |
InChI Key |
TWUVSUUFFLOJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone typically involves multi-step reactions starting from commercially available precursors. The final step often includes the addition of the sulfanyl and phenylethanone groups under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Substitutent Effects
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
- Core Modifications: The target compound’s pyrazolo[1,5-a]pyrimidine core is distinct from the triazolopyrimidine in , which replaces one nitrogen atom in the fused ring system. MK71 () shares the pyrazolo[1,5-a]pyrimidine scaffold but introduces a ketone at position 7 instead of a sulfanyl group, which may reduce redox reactivity compared to the thioether linkage in the target compound .
- Contrasts with the trifluoromethyl groups in MK71, which increase lipophilicity and electron-withdrawing effects . Sulfanyl-phenylethanone (Position 7): The sulfur atom may participate in hydrophobic interactions or act as a hydrogen-bond acceptor, differing from the acetylhydrazone oxygen in compounds, which likely enhance polar interactions .
Physicochemical Properties
- Solubility : The tert-butyl and phenyl groups in the target compound likely reduce aqueous solubility compared to the trifluoromethyl groups in MK71, which balance lipophilicity and polarity .
- Stability : The sulfanyl group may confer susceptibility to oxidation, whereas the ketone in MK71 is more stable under physiological conditions .
Biological Activity
The compound 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone (referred to as Compound A ) is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of Compound A, summarizing key findings from various studies, including synthesis methods, mechanisms of action, and case studies that highlight its efficacy.
Chemical Structure and Properties
Compound A is characterized by a complex molecular structure featuring a pyrazolo[1,5-a]pyrimidine core. The molecular formula is , with a molecular weight of approximately 373.5 g/mol. The structure includes a tert-butyl group, a phenyl group, and a sulfanyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N4OS |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone |
| InChI Key | KFBXYKNBSOBEJK-UHFFFAOYSA-N |
The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory pathways and cancer cell proliferation. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain signaling. The compound's mechanism likely involves:
- Enzyme Inhibition : Binding to the active site of COX enzymes, reducing prostaglandin synthesis.
- Cell Signaling Modulation : Altering pathways related to cell survival and apoptosis in cancer cells.
Anti-inflammatory Effects
Recent research has demonstrated that Compound A exhibits significant anti-inflammatory properties. In vitro assays showed that it potently inhibits COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib.
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of Compound A resulted in a marked reduction in edema compared to control groups.
Anticancer Activity
Compound A has also been evaluated for its anticancer potential. Studies involving various cancer cell lines (e.g., breast cancer MCF-7 cells) indicated that the compound induces apoptosis and inhibits cell proliferation significantly.
Case studies have shown:
- MCF-7 Cell Line : Treatment with Compound A led to a decrease in cell viability by approximately 60% at concentrations above 10 µM.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the therapeutic potential of Compound A:
- Study on Inflammatory Models : In a study involving rats with induced inflammation, Compound A was administered at varying doses (10 mg/kg and 20 mg/kg). Results showed a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.
- Cancer Cell Studies : In vitro studies on human cancer cell lines demonstrated that Compound A not only inhibited growth but also enhanced the effects of existing chemotherapeutic agents when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
